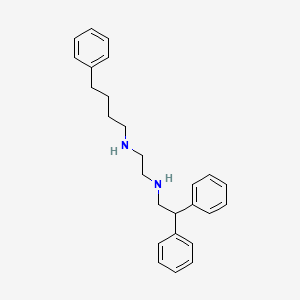
N'-(2,2-diphenylethyl)-N-(4-phenylbutyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2,2-diphenylethyl)-N-(4-phenylbutyl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines These compounds are characterized by the presence of two amine groups attached to an alkane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,2-diphenylethyl)-N-(4-phenylbutyl)ethane-1,2-diamine typically involves multi-step organic reactions. One possible route could be:
Formation of the Ethane-1,2-diamine Backbone: Starting with ethane-1,2-diamine, the compound can be modified by introducing the diphenylethyl and phenylbutyl groups.
Introduction of Diphenylethyl Group: This step might involve a Friedel-Crafts alkylation reaction where diphenylethyl chloride reacts with ethane-1,2-diamine in the presence of a Lewis acid catalyst.
Addition of Phenylbutyl Group: The phenylbutyl group can be introduced through a similar alkylation reaction using phenylbutyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2,2-diphenylethyl)-N-(4-phenylbutyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield amine oxides, while reduction could produce simpler amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a ligand in biochemical studies.
Industry: Could be used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action for N’-(2,2-diphenylethyl)-N-(4-phenylbutyl)ethane-1,2-diamine would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-diphenylethylenediamine: Similar structure but lacks the phenylbutyl group.
N,N’-dibutylethylenediamine: Similar structure but lacks the diphenylethyl group.
Uniqueness
N’-(2,2-diphenylethyl)-N-(4-phenylbutyl)ethane-1,2-diamine is unique due to the presence of both diphenylethyl and phenylbutyl groups, which can impart distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
627519-74-8 |
|---|---|
Molekularformel |
C26H32N2 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
N'-(2,2-diphenylethyl)-N-(4-phenylbutyl)ethane-1,2-diamine |
InChI |
InChI=1S/C26H32N2/c1-4-12-23(13-5-1)14-10-11-19-27-20-21-28-22-26(24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-9,12-13,15-18,26-28H,10-11,14,19-22H2 |
InChI-Schlüssel |
DAUIWYTZLGPMGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCNCCNCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-2-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole](/img/structure/B12588964.png)
![1-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]ethan-1-one](/img/structure/B12588976.png)

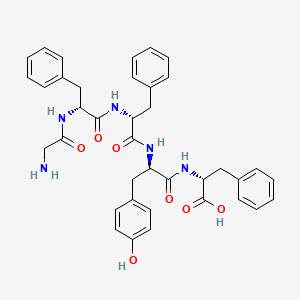
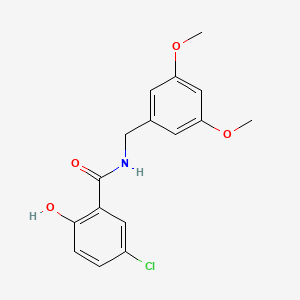
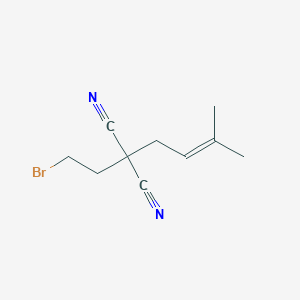
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12589017.png)
![2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine](/img/structure/B12589022.png)
![9-[(9H-Fluoren-9-yl)(diphenyl)silyl]-9H-carbazole](/img/structure/B12589024.png)
![1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol](/img/structure/B12589036.png)
![4-Phenyl-3-[tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one](/img/structure/B12589040.png)
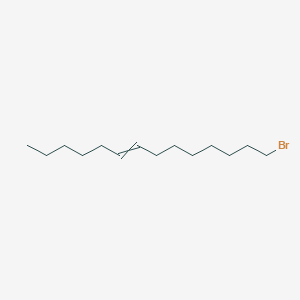
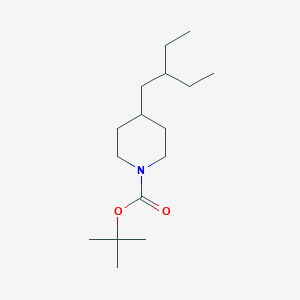
![Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B12589053.png)
